Erythromycin A 9-methoxime, also known by its code Wy 48314, is a derivative of erythromycin A, a macrolide antibiotic originally derived from the bacterium Saccharopolyspora erythraea. This compound exhibits enhanced properties compared to its parent compound, particularly in terms of stability and efficacy against bacterial infections. The modification at the C-9 position with a methoxime group aims to improve the pharmacological profile of erythromycin A, making it a subject of interest in medicinal chemistry.
Erythromycin A 9-methoxime is synthesized from erythromycin A, which is classified under macrolide antibiotics. These antibiotics are characterized by their macrocyclic lactone structure and are primarily used to treat various bacterial infections. The specific structural modification of erythromycin A into its 9-methoxime form enhances its acid stability and tissue retention properties, which are critical for effective localized treatment of infections .
The synthesis of erythromycin A 9-methoxime typically involves the following steps:
The reaction conditions may involve specific solvents and temperatures optimized for achieving high yields. For instance, solvents such as dimethyl sulfoxide or methanol could be employed, with reaction times varying depending on the desired purity and yield .
Erythromycin A 9-methoxime retains the core structure of erythromycin A but features a methoxime functional group at the C-9 position. This modification alters its chemical properties, enhancing stability in acidic environments.
Erythromycin A 9-methoxime can undergo various chemical reactions typical for its functional groups:
The stability of the methoxime derivative in different pH environments has been studied to optimize its application in drug formulations aimed at localized delivery systems .
Erythromycin A 9-methoxime functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, blocking peptide bond formation during translation. This action effectively halts bacterial growth and replication.
The binding affinity of erythromycin derivatives is influenced by their structural modifications. Studies indicate that modifications like the methoxime group can enhance binding efficiency under specific conditions, thus improving antibacterial efficacy .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) have been utilized to confirm the structure and purity of erythromycin A 9-methoxime .
Erythromycin A 9-methoxime is primarily used in scientific research focused on antibiotic development and optimization. Its enhanced properties make it suitable for:
The compound systematically designated as (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-Ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-1-oxacyclotetradecane-2,10-dione 9-(O-methyloxime) represents the full International Union of Pure and Applied Chemistry name for Erythromycin A 9-methoxime. This nomenclature precisely defines its stereochemistry and functional group arrangement, highlighting the 9-(O-methyloxime) modification on the erythronolide ring [1] [6].
The compound is extensively recognized in scientific literature and chemical databases under multiple synonyms, including:
Table 1: Common Synonyms of Erythromycin A 9-Methoxime
| Synonym | Source/Context |
|---|---|
| Lexithromycin | Primary research designation |
| Wy 48314 | Original developmental code (Wyeth) |
| Erythromycin A 9-methoxime | Chemical descriptor |
| 9-(Methoxyimino)-9-deoxoerythromycin | Systematic variant |
| Erythromycin A-E-oxime | Alternative nomenclature |
Its molecular formula is C₃₈H₇₀N₂O₁₃ with a molecular weight of 762.97 g/mol [1] [4] [6]. The 9-methoxime group (‒CH₂‒O‒N=) replaces the carbonyl oxygen at the C-9 position of erythromycin A, fundamentally altering its chemical behavior while retaining the core macrolide structure.
Erythromycin A 9-methoxime belongs to the 14-membered macrolide subclass, characterized by a macrocyclic lactone ring to which deoxy sugars (desosamine and cladinose) are attached. This classification places it within the broader family of polyketide-derived antibiotics biosynthesized by actinomycetes [8]. Its structural attributes align with second-generation semi-synthetic macrolides designed to overcome limitations of the parent compound, erythromycin A [3] [8].
Key structural features defining its classification include:
Table 2: Structural Comparison with Key Macrolide Antibiotics
| Compound | Ring Size | C-3 Sugar | C-9 Modification | Acid Stability |
|---|---|---|---|---|
| Erythromycin A | 14-membered | Cladinose | Ketone | Low |
| Erythromycin A 9-methoxime | 14-membered | Cladinose | Methoxime | High |
| Azithromycin | 15-membered | Desosamine | Methylated amine | High |
| Telithromycin | 14-membered | None (ketolide) | Carbamate side chain | High |
Mechanistically, it shares the universal macrolide action of inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically domain V of the 23S ribosomal ribonucleic acid. However, the 9-methoxime group may alter binding kinetics compared to erythromycin A, potentially influencing activity against certain resistant strains [2] [8].
Erythromycin A 9-methoxime exemplifies strategic semi-synthetic optimization of natural erythromycin A (isolated from Saccharopolyspora erythraea). The synthesis involves chemical derivatization of the C-9 ketone group through oximation followed by O-methylation, yielding the stable methoxime ether [3] [6]. This modification addresses two critical limitations of erythromycin A:
Biologically, it retains bacteriostatic activity against Gram-positive cocci (e.g., Streptococcus pyogenes, MIC: 0.06 μg/ml) and some fastidious Gram-negative bacteria (e.g., Haemophilus influenzae, MIC: 4 μg/ml) [1]. However, its spectrum does not overcome common macrolide resistance mechanisms like erm-mediated methylation of ribosomal ribonucleic acid or mef-mediated efflux.
Table 3: Synthetic Pathway and Key Properties of Erythromycin A 9-Methoxime
| Aspect | Erythromycin A | Erythromycin A 9-Methoxime | Significance |
|---|---|---|---|
| Synthetic Step | Fermentation product | Oximation + Methylation | Semi-synthetic derivation |
| C-9 Functional Group | Ketone (C=O) | Methoxime (C=NOCH₃) | Prevents acid degradation |
| Lipophilicity (log P) | ~3.2 | Increased (~3.8 estimated) | Enhanced tissue penetration |
| Primary Research Use | Clinical antibiotic | Research tool for SAR studies | Resistance mechanism analysis |
In antibiotic research, Erythromycin A 9-methoxime serves as a critical intermediate for exploring structure-activity relationships. It has been utilized to study the role of the C-9 position in ribosomal binding affinity and as a precursor for synthesizing novel analogs targeting resistant pathogens [6] [8] [9]. Although not commercialized as a therapeutic agent, its development underscores the importance of targeted chemical modifications in expanding the utility of natural antibiotic scaffolds [3] [8].
CAS No.: 1180-25-2
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 194-03-6